molecular formula C27H42O B1197456 Cholesta-5,7,9(11)-trien-3-ol, (3beta)- CAS No. 51982-45-7

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

Cat. No.: B1197456
CAS No.: 51982-45-7
M. Wt: 382.6 g/mol
InChI Key: YQYYDLWKDGKMKI-BXAZICILSA-N
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Preparation Methods

The synthesis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, involves several steps. One common method includes the photochemical conversion of provitamin D3. The process typically involves the use of ultraviolet light to induce the formation of the triene structure. Industrial production methods may involve the use of reactors and controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Properties

Cholesta-5,7,9(11)-trien-3-ol is primarily recognized for its role as a fluorescent probe . Its ability to emit fluorescence upon exposure to ultraviolet light allows researchers to track cholesterol dynamics within biological systems effectively. The compound interacts with several biomolecules, influencing cellular processes and membrane organization.

Key Biochemical Interactions

  • Enzyme Interaction : The compound modulates the activity of enzymes involved in cholesterol metabolism.
  • Cell Membrane Dynamics : It mimics cholesterol behavior in cell membranes, providing insights into membrane fluidity and dynamics.

Scientific Research Applications

The unique properties of Cholesta-5,7,9(11)-trien-3-ol make it an invaluable tool in various scientific domains:

A. Chemistry

  • Fluorescent Probing : Used extensively to study cholesterol trafficking and membrane organization in vivo.

B. Biology

  • Cholesterol Tracking : Assists in visualizing the presence and migration of cholesterol within cells.

C. Medicine

  • Cholesterol Metabolism Studies : Its structural similarity to cholesterol aids in understanding metabolic disorders related to cholesterol.

D. Industry

  • Photofunctional Materials : Leveraged for developing materials that respond to light due to its photochemical characteristics.

A. Smith-Lemli-Opitz Syndrome (SLOS)

Research indicates that Cholesta-5,7,9(11)-trien-3-ol accumulates in patients with SLOS due to a deficiency in the enzyme that converts it into cholesterol. This accumulation may contribute to oxidative stress and the formation of toxic oxygenated sterols .

B. Photochemical Behavior Studies

Studies have shown that Cholesta-5,7,9(11)-trien-3-ol undergoes various photochemical reactions depending on the solvent environment. In protic solvents like ethanol, it can form ether photoadducts and undergo photoreduction . This behavior is crucial for understanding its stability and reactivity in biological systems.

Dosage Effects

The effects of Cholesta-5,7,9(11)-trien-3-ol vary significantly with dosage:

  • Low Doses : Serve effectively as fluorescent probes without significant toxicity.
  • High Doses : Can induce adverse effects such as toxicity and disruption of cellular functions.

Transport and Distribution

Cholesta-5,7,9(11)-trien-3-ol's transport within cells is influenced by interactions with specific transporters and binding proteins. These interactions determine its localization within cellular compartments, impacting its biological activity.

Mechanism of Action

The mechanism of action of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, involves its photochemical activity. Upon exposure to ultraviolet light, the compound undergoes photoreduction and oxidation reactions, leading to the formation of various photoproducts. These reactions are facilitated by the conjugated triene moiety, which absorbs light and undergoes electronic transitions .

Comparison with Similar Compounds

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is unique due to its conjugated triene structure and photochemical activity. Similar compounds include:

These compounds share structural similarities but differ in their photochemical properties and biological applications.

Biological Activity

Cholesta-5,7,9(11)-trien-3-ol, commonly referred to as (3beta)-cholesterol triene, is a compound of significant interest in biological research due to its unique structural properties and biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various biological contexts.

Overview

Cholesta-5,7,9(11)-trien-3-ol is a sterol derivative that plays a crucial role in cholesterol metabolism and cellular processes. Its structure allows it to function as a fluorescent probe for tracking cholesterol dynamics in vivo, making it a valuable tool in biochemical research.

Target of Action : Cholesta-5,7,9(11)-trien-3-ol interacts with various proteins and enzymes involved in cholesterol metabolism. It primarily targets sterol carrier proteins and plasma membranes, facilitating the study of cholesterol trafficking within cells.

Mode of Action : The compound is photochemically active, meaning it can undergo reactions upon exposure to light. This property enhances its utility as a fluorescent marker in biological systems .

Cholesta-5,7,9(11)-trien-3-ol exhibits several biochemical properties:

  • Fluorescent Probe : It is widely used to visualize cholesterol distribution in cellular membranes.
  • Interaction with Enzymes : The compound influences the activity of enzymes involved in cholesterol synthesis and metabolism .

Cellular Effects

The presence of Cholesta-5,7,9(11)-trien-3-ol can alter various cellular functions:

  • Cell Signaling : It modulates signaling pathways related to lipid metabolism.
  • Gene Expression : Changes in fluorescence intensity can indicate alterations in gene expression associated with cholesterol homeostasis .

Case Studies

  • Smith-Lemli-Opitz Syndrome (SLOS) :
    • In patients with SLOS, cholesta-5,7,9(11)-trien-3-ol accumulates due to a deficiency in the enzyme responsible for converting cholesta-5,7-dien-3 beta-ol into cholesterol. This accumulation is linked to the formation of potentially toxic oxygenated sterols .
  • Photochemical Behavior :
    • Research has shown that under specific conditions (e.g., exposure to UV light), cholesta-5,7,9(11)-trien-3-ol can produce reactive oxygen species (ROS), which may lead to oxidative stress in cells .

Dosage Effects

Studies indicate that the effects of cholesta-5,7,9(11)-trien-3-ol vary significantly with dosage:

  • Low Doses : Serve effectively as fluorescent probes without significant toxicity.
  • High Doses : Can induce adverse effects such as toxicity and disruption of cellular functions .

Metabolic Pathways

Cholesta-5,7,9(11)-trien-3-ol participates in several metabolic pathways:

Metabolic PathwayDescription
Cholesterol SynthesisInvolved in the regulation of cholesterol synthesis through interactions with metabolic enzymes.
Oxidation PathwaysCan be oxidized by free radicals leading to the formation of various oxygenated sterols .

Transport and Distribution

The transport and distribution of cholesta-5,7,9(11)-trien-3-ol within cells are influenced by its interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within cellular compartments.

Q & A

Basic Research Questions

Q. What is the role of cholesta-5,7,9(11)-trien-3β-ol in Smith-Lemli-Opitz syndrome (SLOS)?

Cholesta-5,7,9(11)-trien-3β-ol accumulates in SLOS due to deficiencies in 7-dehydrocholesterol reductase (DHCR7), which disrupts cholesterol biosynthesis. This compound is a marker of oxidative stress and sterol hydroperoxide formation in SLOS patients. Researchers detect it using liquid chromatography-mass spectrometry (LC-MS) and model its metabolic flux via in silico simulations of enzymatic blockages (e.g., AY9944 inhibition of DHCR7) .

Q. How is cholesta-5,7,9(11)-trien-3β-ol utilized as a fluorescent probe in cholesterol tracking?

The compound’s conjugated triene structure enables fluorescence emission, making it a tool for studying cholesterol distribution in membranes. Experimental protocols involve incubating cells with cholesta-5,7,9(11)-trien-3β-ol and using fluorescence microscopy to monitor localization. Critical controls include verifying photostability and comparing results with deuterated cholesterol analogs to rule out artifacts .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the metabolic fate of cholesta-5,7,9(11)-trien-3β-ol?

While in vitro studies suggest esterification by lecithin-cholesterol acyltransferase (LCAT) without conversion to cholesterol, in vivo models (e.g., rat liver) show limited metabolism. To reconcile this, researchers use isotopic tracing (e.g., [³H]-labeled sterols) and compare esterification rates across tissue homogenates. Discrepancies may arise from differential enzyme accessibility or competing oxidation pathways .

Q. How do solvent systems influence the photochemical pathways of cholesta-5,7,9(11)-trien-3β-ol?

In aprotic solvents (e.g., tetrahydrofuran), UV irradiation induces [2+4] cycloaddition, forming endoperoxides, while protic solvents (e.g., ethanol) promote H-abstraction, yielding dienes like provitamin D3. Researchers use transient absorption spectroscopy to track triplet-state decay kinetics and X-ray crystallography to confirm product structures. Quantum yield calculations differentiate solvent-dependent reaction efficiencies .

Q. What methodologies detect oxidative derivatives of cholesta-5,7,9(11)-trien-3β-ol in biological samples?

High-performance liquid chromatography (HPLC) coupled with photodiode array detection identifies hydroperoxides and epoxides. For quantification, stable isotope dilution assays (e.g., deuterated internal standards) minimize matrix effects. Mass spectrometry fragmentation patterns (e.g., m/z 382 → 367 for dehydration products) validate oxidative modifications .

Q. How can researchers distinguish cholesta-5,7,9(11)-trien-3β-ol’s fluorescence from endogenous autofluorescence in live-cell imaging?

Time-resolved fluorescence lifetime imaging microscopy (FLIM) separates signals based on decay kinetics. The compound’s lifetime (τ ≈ 3–5 ns) contrasts with shorter-lived cellular autofluorescence (τ < 1 ns). Parallel experiments with knockout cell lines (e.g., LCAT-deficient models) confirm specificity .

Q. Methodological Considerations

  • Flux Analysis : Use constraint-based metabolic modeling (e.g., COBRA Toolbox) to simulate DHCR7 inhibition and predict cholesta-5,7,9(11)-trien-3β-ol accumulation .
  • Photostability Testing : Conduct irradiance-dependent assays (e.g., 365 nm UV-A) to quantify photodegradation rates and optimize imaging protocols .
  • Synthetic Controls : Compare results with structurally analogous sterols (e.g., 25-hydroxycholesta-5,7,9(11)-trien-3β-ol) to validate reaction specificity .

Properties

IUPAC Name

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYYDLWKDGKMKI-BXAZICILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966299
Record name Cholesta-5,7,9(11)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51982-45-7
Record name Cholesta-5,7,9(11)-trien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51982-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestatrienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,7,9(11)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

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